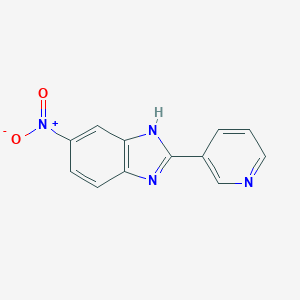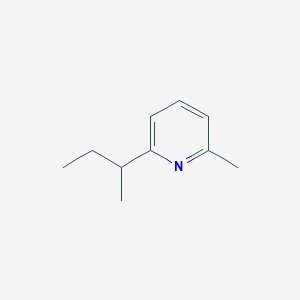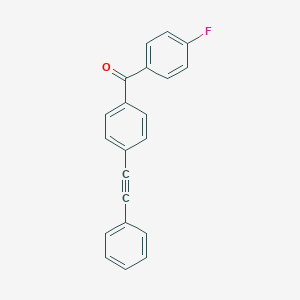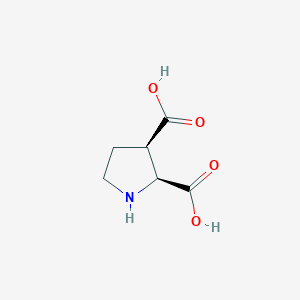
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid, also known as L-proline, is a non-essential amino acid that is naturally occurring in the human body. It is an important building block for proteins, neurotransmitters, and other biomolecules. L-proline has been extensively studied for its potential therapeutic applications, particularly in the fields of neuroscience, immunology, and cancer research.
作用機序
The mechanism of action of (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is complex and varies depending on the specific application. In neuroscience, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is thought to modulate the activity of neurotransmitters such as glutamate and GABA, which are involved in the regulation of neuronal activity. In immunology, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is thought to modulate the activity of immune cells such as T cells and macrophages, which are involved in the regulation of immune responses. In cancer research, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid is thought to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
生化学的および生理学的効果
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has a number of biochemical and physiological effects in the human body. It is an important building block for proteins, neurotransmitters, and other biomolecules. (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been shown to have anti-inflammatory effects, to modulate the activity of immune cells, and to have neuroprotective effects. (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has also been shown to have anti-tumor effects and to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has a number of advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. Another advantage is that it is non-toxic and has a low risk of adverse effects. One limitation is that it can be difficult to synthesize in large quantities. Another limitation is that it can be difficult to administer in vivo, particularly in the context of cancer research.
将来の方向性
There are a number of future directions for research on (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid. One direction is to further investigate its potential therapeutic applications in the fields of neuroscience, immunology, and cancer research. Another direction is to develop new synthesis methods for (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid that are more efficient and scalable. Additionally, future research could focus on elucidating the precise mechanisms of action of (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid in various biological contexts. Finally, future research could explore the potential of (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid as a biomarker for various diseases and conditions.
合成法
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid can be synthesized in the laboratory using various methods, including the Strecker synthesis, Gabriel synthesis, and Racemic synthesis. The Strecker synthesis involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis to yield (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid. The Gabriel synthesis involves the reaction of potassium phthalimide with an alkyl halide, followed by hydrolysis and decarboxylation to yield (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid. The Racemic synthesis involves the reaction of pyrrolidine with an alkyl halide, followed by hydrolysis and resolution to yield (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid.
科学的研究の応用
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been extensively studied for its potential therapeutic applications in various fields of research. In neuroscience, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been shown to have neuroprotective effects and to modulate the activity of neurotransmitters such as glutamate and GABA. In immunology, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been shown to have anti-inflammatory effects and to modulate the activity of immune cells such as T cells and macrophages. In cancer research, (2S,3R)-Pyrrolidine-2,3-dicarboxylic acid has been shown to have anti-tumor effects and to modulate the activity of cancer cells such as melanoma and breast cancer cells.
特性
CAS番号 |
147332-09-0 |
|---|---|
製品名 |
(2S,3R)-Pyrrolidine-2,3-dicarboxylic acid |
分子式 |
C6H9NO4 |
分子量 |
159.14 g/mol |
IUPAC名 |
(2S,3R)-pyrrolidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+/m1/s1 |
InChIキー |
GLQKHRAKKLRGNR-DMTCNVIQSA-N |
異性体SMILES |
C1CN[C@@H]([C@@H]1C(=O)O)C(=O)O |
SMILES |
C1CNC(C1C(=O)O)C(=O)O |
正規SMILES |
C1CNC(C1C(=O)O)C(=O)O |
同義語 |
2,3-Pyrrolidinedicarboxylicacid,(2S,3R)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



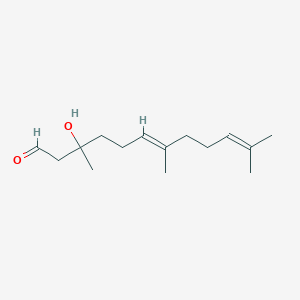
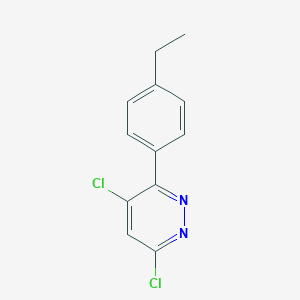
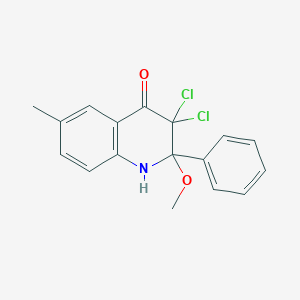
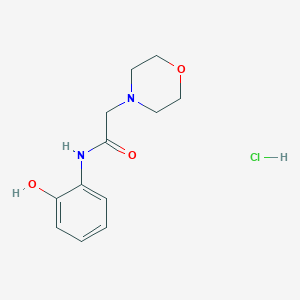
![[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate](/img/structure/B116203.png)
![(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline](/img/structure/B116204.png)
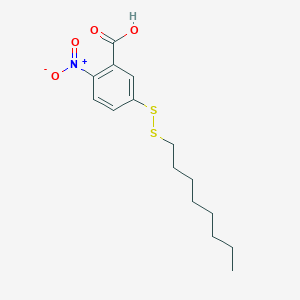
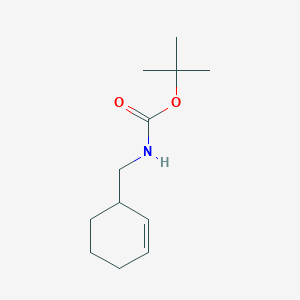
![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)
![1-methyl-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B116217.png)
